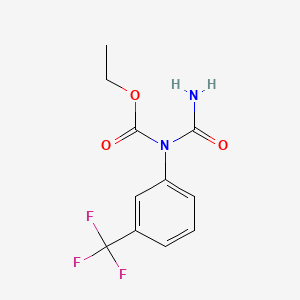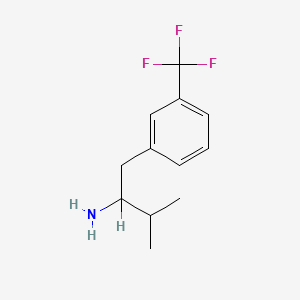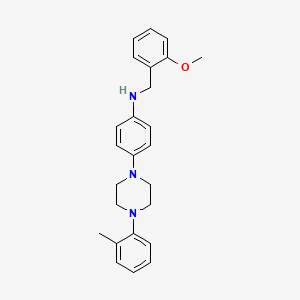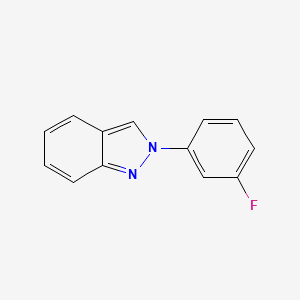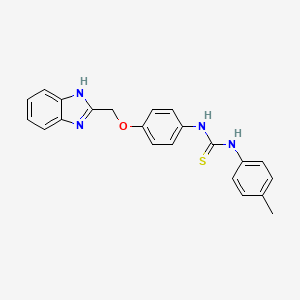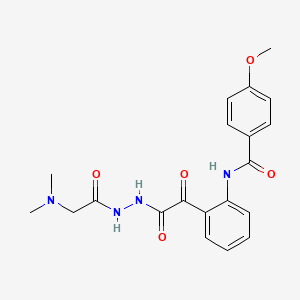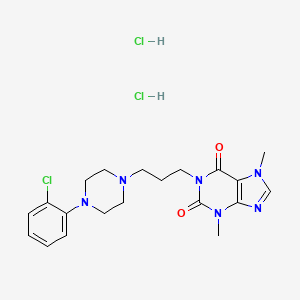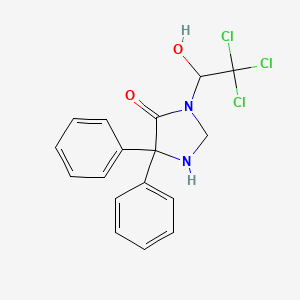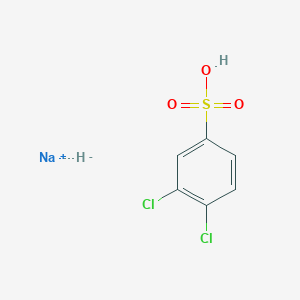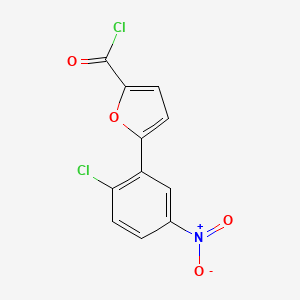
5-(2-Chloro-5-nitrophenyl)furan-2-carbonyl chloride
Overview
Description
5-(2-Chloro-5-nitrophenyl)furan-2-carbonyl chloride: is an organic compound that belongs to the class of aromatic heterocyclic compounds It contains a furan ring substituted with a 2-chloro-5-nitrophenyl group and a carbonyl chloride group
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as furoic acid and derivatives . These compounds contain a furan ring, which carries a carboxyl group or a derivative thereof .
Biochemical Pathways
It’s known that furan derivatives can be involved in various biochemical reactions, including the production of furoate ester biofuels and polymers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(2-Chloro-5-nitrophenyl)furan-2-carbonyl chloride . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Chloro-5-nitrophenyl)furan-2-carbonyl chloride typically involves the reaction of 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid is converted to the corresponding acid chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and controlled environments to ensure high yield and purity. The process generally includes the following steps:
Preparation of the starting material: 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid is synthesized through a series of reactions involving nitration and chlorination of the furan ring.
Conversion to acid chloride: The carboxylic acid is then treated with thionyl chloride under reflux conditions to produce the desired acid chloride.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the carbonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The furan ring can be oxidized under specific conditions to form furan-2,5-dicarboxylic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution Products: Amides, esters, and thioesters.
Reduction Products: 5-(2-Chloro-5-aminophenyl)furan-2-carbonyl chloride.
Oxidation Products: Furan-2,5-dicarboxylic acid derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: The compound is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Material Science: It is utilized in the preparation of polymers and advanced materials due to its reactive functional groups.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Industry:
Polymer Production: It is used in the production of high-performance polymers and resins.
Agrochemicals: The compound is investigated for its potential use in the synthesis of agrochemicals.
Comparison with Similar Compounds
- 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid
- 5-(2-Chloro-5-aminophenyl)furan-2-carbonyl chloride
- 5-(2-Chloro-5-nitrophenyl)furan-2,5-dicarboxylic acid
Comparison:
- 5-(2-Chloro-5-nitrophenyl)furan-2-carbonyl chloride is unique due to the presence of both a carbonyl chloride group and a nitro group, which makes it highly reactive and versatile in organic synthesis.
- 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid lacks the carbonyl chloride group, making it less reactive towards nucleophiles.
- 5-(2-Chloro-5-aminophenyl)furan-2-carbonyl chloride has an amino group instead of a nitro group, which alters its reactivity and potential applications.
- 5-(2-Chloro-5-nitrophenyl)furan-2,5-dicarboxylic acid contains two carboxylic acid groups, making it more suitable for polymer production.
Properties
IUPAC Name |
5-(2-chloro-5-nitrophenyl)furan-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2NO4/c12-8-2-1-6(14(16)17)5-7(8)9-3-4-10(18-9)11(13)15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBNEDSLYXBEMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=C(O2)C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403659 | |
| Record name | 5-(2-Chloro-5-nitrophenyl)furan-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380871-34-1 | |
| Record name | 5-(2-Chloro-5-nitrophenyl)furan-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


